Welcome to the BenchChem Online Store!
molecular formula C12H15NO2 B8277137 1-Acetyl-7-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine

1-Acetyl-7-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine

Cat. No. B8277137
M. Wt: 205.25 g/mol
InChI Key: XVMHOKSRHZFRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05972951

Procedure details

7-Acetoxy-1-acetyl-2,3,4,5-tetrahydro-1H-benzazepine (D23, 3.88 g, 16 mmol) was stirred in ethanol (40 ml) as NaOH (1.26 g, 32 mmol) was added in water (5 ml). After stirring for 30 min, the mixture was diluted with water (500 ml), and acidified with 5M HCl. The tan precipitate was filtered off and dried, yielding 2.02 g (63%) of the title compound. A further 0.80 g (25%) of this material was isolated by dichloromethane extraction of the filtrate.
Name
7-Acetoxy-1-acetyl-2,3,4,5-tetrahydro-1H-benzazepine
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[CH:7][C:8]2[N:14]([C:15](=[O:17])[CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:18]=1)(=O)C.[OH-].[Na+].Cl>C(O)C.O>[C:15]([N:14]1[C:8]2[CH:7]=[CH:6][C:5]([OH:4])=[CH:18][C:9]=2[CH2:10][CH2:11][CH2:12][CH2:13]1)(=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
7-Acetoxy-1-acetyl-2,3,4,5-tetrahydro-1H-benzazepine
Quantity
3.88 g
Type
reactant
Smiles
C(C)(=O)OC=1C=CC2=C(CCCCN2C(C)=O)C1
Name
Quantity
1.26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The tan precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CCCCC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.